molecular formula C14H15O4P B3057696 Ethyl diphenyl phosphate CAS No. 841-46-3

Ethyl diphenyl phosphate

Cat. No. B3057696
CAS RN: 841-46-3
M. Wt: 278.24 g/mol
InChI Key: JSPBAVGTJNAVBJ-UHFFFAOYSA-N
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Description

Ethyl diphenyl phosphate is a chemical compound with the molecular formula C14H15O4P . It is used in various applications and industries. For instance, it acts as both a plasticizer and flame retardant in PVC . Its wide liquid range also makes it suitable as a flame retardant in hydraulic fluids .


Synthesis Analysis

Ethyl diphenyl phosphate can be synthesized through a controlled/living ring-opening polymerization (ROP) method of ε-caprolactone (ε-CL) and δ-valerolactone (δ-VL) using ethyl diphenylphosphinite (EDPP) as an initiator and diphenyl phosphate (DPP) as a dual-role organocatalyst .


Molecular Structure Analysis

The molecular structure of Ethyl diphenyl phosphate is represented by the formula C14H15O4P . It has an average mass of 278.240 Da and a monoisotopic mass of 278.070801 Da .


Chemical Reactions Analysis

Ethyl diphenyl phosphate is involved in various chemical reactions. For instance, it is used as an organocatalyst in the ring-opening polymerization of ε-caprolactone and δ-valerolactone .


Physical And Chemical Properties Analysis

Ethyl diphenyl phosphate has a molecular weight of 278.240 Da . More detailed physical and chemical properties may require specific experimental measurements or computational predictions.

Scientific Research Applications

Metabolism and Biodegradation Studies

  • Metabolism in Human Liver Microsomes : Ethylhexyl diphenyl phosphate (EHDPHP), a related compound to Ethyl diphenyl phosphate, has been studied for its metabolism in human liver microsomes. It's identified that EHDPHP undergoes various metabolic processes, resulting in a variety of metabolites, which are significant for understanding human exposure to this chemical (Ballesteros-Gómez et al., 2015).

  • Biotransformation in Chicken Embryonic Hepatocytes : The effects and metabolism of 2-ethylhexyl diphenyl phosphate (EHDPP) were studied using chicken embryonic hepatocytes. This study offers insight into the toxicity and potential metabolites of EHDPP, contributing to the understanding of its impact on organisms (Shen et al., 2019).

Environmental and Toxicological Impacts

  • Peroxisome Proliferator-Activated Receptor Gamma Activation : Research on 2-ethylhexyl diphenyl phosphate (EHDPP) has revealed its ability to activate human peroxisome proliferator-activated receptor gamma (PPARG) and disrupt progesterone synthesis, indicating potential endocrine-disrupting effects (Hu et al., 2017).

  • Aryl Phosphate Flame Retardants in Blood : A study on the biotransformation of aryl phosphate flame retardants, including EHDPHP, in blood, provides insights into their contribution to in vivo levels of specific metabolites, suggesting the significance in toxicokinetics and selection of biomarkers (Van den Eede et al., 2016).

  • Exposure Assessment in Adolescents : An exposure assessment study conducted on adolescents reveals the presence of specific metabolites of organophosphate flame retardants and plasticizers, including EHDPHP, in urine samples. This research is crucial for understanding the human exposure levels and potential health risks (Bastiaensen et al., 2021).

  • Reproductive Toxicity in Fish : A study highlighting the anti-androgenic effects and adverse reproductive outcomes in male Japanese medaka exposed to EHDPP and its metabolites underscores the ecological risks posed by this compound in aquatic environments (Li et al., 2020).

Analytical Methods and Exposure Studies

  • Analytical Method Development : Research into the development of molecularly imprinted polymers for extracting hydrolysis products of organophosphate flame retardants, including derivatives of Ethyl diphenyl phosphate, is pivotal in advancing analytical methods for detecting these compounds (Möller et al., 2004).

  • Human Exposure Biomarkers : Studies on human exposure biomarkers have identified specific metabolites of Ethyl diphenyl phosphate and related compounds in human blood, serum, and urine, providing essential tools for epidemiological research and risk assessment (Hou et al., 2020).

Future Directions

Recent studies have identified the ability of plants to uptake and translocate organophosphate esters (OPEs) within cells . This opens up new avenues for research into the ecological risk assessment of OPEs in an important food staple . Furthermore, the reproductive toxicity of Ethyl diphenyl phosphate in fish is an area that remains unclear and warrants further investigation .

properties

IUPAC Name

ethyl diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O4P/c1-2-16-19(15,17-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPBAVGTJNAVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50500323
Record name Ethyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl diphenyl phosphate

CAS RN

841-46-3
Record name Ethyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50500323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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